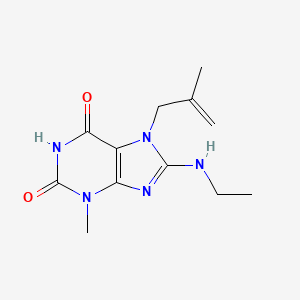

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Description

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione (IUPAC name) is a purine-2,6-dione derivative characterized by an ethylamino group at the 8-position and a 2-methylprop-2-enyl (isoprenyl) substituent at the 7-position. Its molecular formula is C₁₃H₁₉N₅O₂, with a molar mass of 279.34 g/mol .

Properties

IUPAC Name |

8-(ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-5-13-11-14-9-8(17(11)6-7(2)3)10(18)15-12(19)16(9)4/h2,5-6H2,1,3-4H3,(H,13,14)(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZWZCGLPZCAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332099-08-8 | |

| Record name | 8-(ETHYLAMINO)-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. A common synthetic route includes the alkylation of 3-methylxanthine with 2-methylprop-2-enyl bromide followed by the ethylation of the resulting product with ethylamine. Reaction conditions often include the use of polar solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow reactors. The scalability of the reaction requires careful control of temperature, pressure, and the purity of the starting materials to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Reduction of the amino group to an amine.

Substitution: Nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation Products: Oxo derivatives of the purine compound.

Reduction Products: Amine derivatives.

Substitution Products: Alkylated or arylated purine derivatives.

Scientific Research Applications

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been utilized in several scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.

Biology: Investigated for its potential role as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific molecular targets.

Industry: Employed in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets within cells. Its mechanism of action involves binding to the active sites of enzymes, thereby inhibiting their activity. For instance, it may inhibit kinase enzymes by competing with ATP for binding sites, leading to the modulation of signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Substituent Variations at the 7- and 8-Positions

The biological and physicochemical properties of purine-2,6-dione derivatives are highly sensitive to substituents at the 7- and 8-positions. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

Methoxybenzylamino : Introduces aromaticity and bulkiness, which may improve blood-brain barrier penetration but reduce solubility. Hydrazinyl : Forms Schiff bases or coordinates metal ions, critical for kinase inhibition.

7-Position Modifications: 2-Methylprop-2-enyl (Target Compound): The unsaturated chain increases rigidity and may influence interactions with hydrophobic enzyme pockets (e.g., PDE isoforms ). Pentyl : Longer alkyl chain improves membrane permeability but may reduce metabolic stability.

Enzyme Inhibition Profiles

- Pan-PDE Inhibition: The target compound’s 7,8-disubstitution pattern aligns with 7,8-disubstituted purine-2,6-diones reported as pan-PDE inhibitors, showing high affinity for PDE4B and PDE7A . Compared to methoxy derivatives (e.g., compound 145 in ), the ethylamino group may enhance Mg²⁺ coordination via cation–π interactions, similar to Caf1/PARN ribonuclease inhibitors .

- Kinase Inhibition: Hydrazinyl derivatives (e.g., ) exhibit CK2 inhibition, whereas the target compound’s ethylamino group lacks this activity, highlighting substituent-dependent selectivity.

Anti-Inflammatory and Chemopreventive Effects

- Unlike 8-methoxy analogs with low DPPH radical scavenging , the target compound’s amino group may confer mild antioxidant properties, though this remains untested.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The ethylamino group improves aqueous solubility compared to fully hydrophobic 7-pentyl or 3-phenoxypropyl analogs .

- Metabolic Stability : The unsaturated 2-methylprop-2-enyl chain may undergo cytochrome P450-mediated oxidation, whereas saturated analogs (e.g., isobutyl ) show higher stability.

- Lipophilicity (LogP): Estimated LogP for the target compound is ~2.1 (calculated via ChemSpider ), intermediate between hydrophilic methoxybenzylamino (LogP ~3.5) and hydrophobic pentyl derivatives (LogP ~3.8).

Biological Activity

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their roles in cellular metabolism and signaling pathways, particularly in cancer therapeutics and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.32 g/mol. The structure features an ethylamino group at the 8-position, a methyl group at the 3-position, and a 2-methylprop-2-enyl substituent at the 7-position of the purine ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It may act as an enzyme inhibitor by binding to active sites or modulating receptor activity.

Enzyme Inhibition

Research indicates that purine derivatives can inhibit key enzymes involved in nucleotide metabolism. For instance, studies have shown that compounds similar to this compound can inhibit adenosine deaminase (ADA), which plays a crucial role in the purine salvage pathway and is implicated in various cancers .

Biological Activity Studies

Several studies have explored the biological activities of purine derivatives, including anti-cancer properties and effects on cellular signaling:

-

Anti-cancer Activity :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Signal Transduction Modulation :

Case Studies

A detailed examination of case studies provides insight into the practical applications of this compound:

- Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Case Study 2 : Research involving A549 lung cancer cells showed that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, suggesting a mechanism for its anti-proliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.